2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid: is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a carboxylic acid group, a methyl group, and a 3-methoxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction using carbon dioxide.
Substitution with the 3-Methoxypropylamino Group: The substitution reaction can be carried out using 3-methoxypropylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 3-methoxypropylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid: A structurally similar compound with a benzoic acid core instead of a pyrimidine ring.
3-Methoxypropylamine: A simpler compound that serves as a precursor in the synthesis of 2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups and its pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1189002-99-0 |
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Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(3-methoxypropylamino)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H15N3O3/c1-7-8(9(14)15)6-12-10(13-7)11-4-3-5-16-2/h6H,3-5H2,1-2H3,(H,14,15)(H,11,12,13) |
InChI Key |
QZZUGLRSJBVCGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NCCCOC |
Origin of Product |
United States |
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